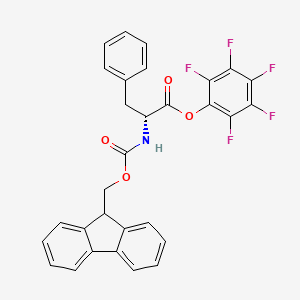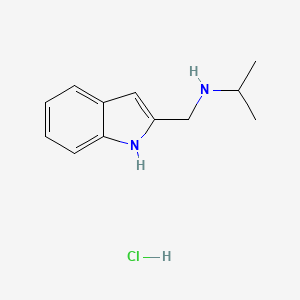
Fmoc-D-苯丙氨酸-OPfp
描述
The compound 9-fluorenylmethoxycarbonyl-D-phenylalanine pentafluorophenyl ester is a derivative of phenylalanine, an amino acid, and is commonly used in peptide synthesis. The 9-fluorenylmethoxycarbonyl group is a widely used protecting group for amines in organic synthesis, particularly in solid-phase peptide synthesis. The pentafluorophenyl ester group is known for its high reactivity, making it an efficient coupling agent in peptide synthesis.
科学研究应用
Chemistry: 9-fluorenylmethoxycarbonyl-D-phenylalanine pentafluorophenyl ester is extensively used in the synthesis of peptides and proteins. It serves as a building block in solid-phase peptide synthesis, allowing for the sequential addition of amino acids to form complex peptides .
Biology and Medicine: In biological research, this compound is used to synthesize peptides that are studied for their biological activity. It is also used in the development of peptide-based drugs and therapeutic agents .
Industry: In the pharmaceutical industry, 9-fluorenylmethoxycarbonyl-D-phenylalanine pentafluorophenyl ester is used in the large-scale production of peptide drugs. It is also used in the synthesis of peptide-based materials for various industrial applications .
作用机制
Target of Action
Fmoc-D-Phe-OPfp is primarily used as a protecting group for amines in peptide synthesis . The compound’s primary targets are the amine groups of amino acids, which play a crucial role in the formation of peptides .
Mode of Action
Fmoc-D-Phe-OPfp operates by protecting the amine groups during peptide synthesis. The Fmoc group can be introduced by reacting the amine with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) . This interaction prevents the amine groups from reacting with other compounds during the synthesis process .
Biochemical Pathways
The use of Fmoc-D-Phe-OPfp affects the biochemical pathways involved in peptide synthesis. The protection of amine groups by Fmoc-D-Phe-OPfp allows for the controlled formation of peptide bonds, thereby influencing the overall peptide synthesis pathway .
Pharmacokinetics
The pharmacokinetics of Fmoc-D-Phe-OPfp are primarily related to its use in peptide synthesis. The Fmoc group is rapidly removed by base . Piperidine is usually preferred for Fmoc group removal as it forms a stable adduct with the dibenzofulvene byproduct, preventing it from reacting with the substrate .
Result of Action
The use of Fmoc-D-Phe-OPfp in peptide synthesis results in the formation of peptides with the desired sequence and structure. By protecting the amine groups during synthesis, Fmoc-D-Phe-OPfp allows for the controlled formation of peptide bonds, leading to the creation of specific peptide sequences .
Action Environment
The action of Fmoc-D-Phe-OPfp is influenced by the environment in which peptide synthesis occurs. Factors such as pH, temperature, and the presence of other reactants can affect the efficiency of Fmoc-D-Phe-OPfp in protecting amine groups . For example, the removal of the Fmoc group is facilitated by basic conditions .
生化分析
Biochemical Properties
Fmoc-D-Phe-OPfp plays a crucial role in biochemical reactions, particularly in the synthesis of peptides. It interacts with various enzymes and proteins involved in peptide bond formation. The compound is known to interact with enzymes such as peptidyl transferases, which facilitate the formation of peptide bonds between amino acids. Additionally, Fmoc-D-Phe-OPfp can interact with other biomolecules like nucleic acids, aiding in the stabilization of peptide structures through hydrogen bonding and hydrophobic interactions .
Cellular Effects
The effects of Fmoc-D-Phe-OPfp on cellular processes are significant. This compound influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. Fmoc-D-Phe-OPfp has been shown to modulate the activity of various signaling pathways, including the MAPK and PI3K/Akt pathways, which are crucial for cell growth and survival. Furthermore, it can alter gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in cellular metabolism and function .
Molecular Mechanism
At the molecular level, Fmoc-D-Phe-OPfp exerts its effects through several mechanisms. It binds to specific biomolecules, including enzymes and receptors, thereby modulating their activity. For instance, Fmoc-D-Phe-OPfp can inhibit or activate enzymes involved in peptide synthesis, such as peptidyl transferases. Additionally, it can influence gene expression by binding to transcription factors and altering their activity. These interactions result in changes in cellular processes, including protein synthesis and metabolic pathways .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Fmoc-D-Phe-OPfp can change over time. The stability and degradation of this compound are critical factors that influence its long-term effects on cellular function. Fmoc-D-Phe-OPfp is relatively stable under standard laboratory conditions, but it can degrade over time, leading to a reduction in its efficacy. Long-term studies have shown that the compound can have sustained effects on cellular processes, including gene expression and protein synthesis, even after prolonged exposure .
Dosage Effects in Animal Models
The effects of Fmoc-D-Phe-OPfp vary with different dosages in animal models. At low doses, the compound can enhance peptide synthesis and improve cellular function. At high doses, Fmoc-D-Phe-OPfp can exhibit toxic effects, including cellular toxicity and adverse effects on organ function. Threshold effects have been observed, where the compound’s beneficial effects are maximized at specific dosages, beyond which toxicity becomes apparent .
Metabolic Pathways
Fmoc-D-Phe-OPfp is involved in various metabolic pathways, particularly those related to peptide synthesis. It interacts with enzymes such as peptidyl transferases and other cofactors that facilitate the formation of peptide bonds. The compound can also influence metabolic flux and metabolite levels by modulating the activity of key enzymes involved in amino acid metabolism .
Transport and Distribution
The transport and distribution of Fmoc-D-Phe-OPfp within cells and tissues are mediated by specific transporters and binding proteins. These molecules facilitate the uptake and localization of the compound within cellular compartments. Fmoc-D-Phe-OPfp can accumulate in specific tissues, where it exerts its effects on peptide synthesis and other cellular processes .
Subcellular Localization
Fmoc-D-Phe-OPfp exhibits specific subcellular localization, which is crucial for its activity and function. The compound can be directed to specific compartments or organelles through targeting signals and post-translational modifications. This localization is essential for the compound’s role in peptide synthesis and other biochemical processes .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 9-fluorenylmethoxycarbonyl-D-phenylalanine pentafluorophenyl ester typically involves the reaction of 9-fluorenylmethoxycarbonyl-D-phenylalanine with pentafluorophenyl chloroformate. The reaction is carried out in the presence of a base, such as triethylamine, in an organic solvent like dichloromethane. The reaction conditions are usually mild, and the product is purified by recrystallization or chromatography .
Industrial Production Methods: In an industrial setting, the production of 9-fluorenylmethoxycarbonyl-D-phenylalanine pentafluorophenyl ester follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and large-scale reactors to ensure high yield and purity. The product is then subjected to rigorous quality control measures to meet industry standards .
化学反应分析
Types of Reactions: 9-fluorenylmethoxycarbonyl-D-phenylalanine pentafluorophenyl ester undergoes various chemical reactions, including:
Substitution Reactions: The pentafluorophenyl ester group can be substituted by nucleophiles, such as amines, to form amide bonds.
Deprotection Reactions: The 9-fluorenylmethoxycarbonyl group can be removed under basic conditions, typically using piperidine, to expose the free amine group.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include primary and secondary amines, and the reactions are typically carried out in organic solvents like dimethylformamide or dichloromethane.
Deprotection Reactions: Piperidine in dimethylformamide is commonly used for the removal of the 9-fluorenylmethoxycarbonyl group.
Major Products Formed:
Substitution Reactions: The major products are peptides with amide bonds formed between the phenylalanine residue and the nucleophile.
Deprotection Reactions: The major product is the free amine form of phenylalanine.
相似化合物的比较
- 9-fluorenylmethoxycarbonyl-L-phenylalanine pentafluorophenyl ester
- 9-fluorenylmethoxycarbonyl-D-phenylalanine
- 9-fluorenylmethoxycarbonyl-L-phenylalanine
Comparison: 9-fluorenylmethoxycarbonyl-D-phenylalanine pentafluorophenyl ester is unique due to its combination of the D-phenylalanine residue and the pentafluorophenyl ester group. This combination provides high reactivity and specificity in peptide synthesis. Compared to its L-phenylalanine counterparts, the D-phenylalanine derivative may exhibit different biological activity and stability, making it suitable for specific applications in research and industry .
属性
IUPAC Name |
(2,3,4,5,6-pentafluorophenyl) (2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-phenylpropanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H20F5NO4/c31-23-24(32)26(34)28(27(35)25(23)33)40-29(37)22(14-16-8-2-1-3-9-16)36-30(38)39-15-21-19-12-6-4-10-17(19)18-11-5-7-13-20(18)21/h1-13,21-22H,14-15H2,(H,36,38)/t22-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WKHPSOMXNCTXPK-JOCHJYFZSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC(C(=O)OC2=C(C(=C(C(=C2F)F)F)F)F)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C[C@H](C(=O)OC2=C(C(=C(C(=C2F)F)F)F)F)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H20F5NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
553.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4-Methoxy-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine hydrochloride](/img/structure/B1442629.png)
![1-{7-[(E)-2-(dimethylamino)vinyl]-2-pyridin-3-yl[1,2,4]triazolo[1,5-a]pyrimidin-6-yl}ethanone](/img/structure/B1442631.png)
![4-Ethoxy-5-methylthieno[2,3-d]pyrimidine-6-carboxylic acid](/img/structure/B1442632.png)

![3-Bromo-4,6-dichloro-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B1442634.png)
![1-{7-[(E)-2-(dimethylamino)vinyl][1,2,4]triazolo[1,5-a]pyrimidin-6-yl}ethanone](/img/structure/B1442635.png)

![5-[(Benzylamino)methyl]-2-furoic acid hydrochloride](/img/structure/B1442643.png)
![1-[(4-Chlorophenyl)acetyl]piperidin-4-amine hydrochloride](/img/structure/B1442646.png)
![[(1-Ethyl-1H-imidazol-2-YL)methyl]methylamine dihydrochloride](/img/structure/B1442647.png)


-amine dihydrochloride](/img/structure/B1442651.png)
![N-[(4-methyl-1,3-thiazol-2-yl)methyl]ethanamine dihydrochloride](/img/structure/B1442652.png)
